4-Hydroxymethyl-2-phenyl-1,3-dioxane
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(2-phenyl-1,3-dioxan-4-yl)methanol |
InChI |
InChI=1S/C11H14O3/c12-8-10-6-7-13-11(14-10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 |
InChI Key |
OLFYATZNXPXIAY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(OC1CO)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Hydroxymethyl 2 Phenyl 1,3 Dioxane and Its Stereoisomers
Classical Acetalization Approaches to 1,3-Dioxane (B1201747) Formation
The foundational method for creating the 1,3-dioxane ring system is the acid-catalyzed condensation of a carbonyl compound with a 1,3-diol. thieme-connect.de This reversible reaction requires the removal of water to drive the equilibrium toward the formation of the acetal product. thieme-connect.de
The most direct route to the 2-phenyl-1,3-dioxane core is the reaction between a 1,3-diol and benzaldehyde (B42025). This reaction is typically catalyzed by a Brønsted or Lewis acid, such as p-toluenesulfonic acid or zirconium tetrachloride. organic-chemistry.org To ensure a high yield, water formed during the reaction is continuously removed, often by azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.org The stability of the resulting six-membered dioxane ring is a key thermodynamic driving force for the reaction, particularly when compared to the formation of seven-membered or larger rings. stackexchange.com The phenyl group at the C2 position of the dioxane ring generally favors an equatorial orientation to minimize steric hindrance. nih.gov
When glycerol is used as the 1,3-diol precursor, its structure (propane-1,2,3-triol) allows for competitive reactions. The reaction with benzaldehyde can occur between the hydroxyl groups at positions 1 and 3 to form a six-membered 1,3-dioxane ring, or between the hydroxyl groups at positions 1 and 2 to form a five-membered 1,3-dioxolane ring. mdpi.comnih.gov This results in a mixture of isomers, primarily 5-hydroxy-2-phenyl-1,3-dioxane and 4-hydroxymethyl-2-phenyl-1,3-dioxolane. rsc.org
The ratio of these products is highly dependent on the reaction conditions, including the type of catalyst used. mdpi.com The separation of these isomers can be challenging due to their similar physical properties, such as boiling point and solubility. google.com Various catalysts have been studied to influence the selectivity of this reaction. For instance, under certain conditions with an acid catalyst, the reaction of benzaldehyde and glycerol can yield both products. researchgate.net
Below is a table summarizing the influence of different catalysts on the conversion and product selectivity in the acetalization of glycerol with benzaldehyde.
| Catalyst | Benzaldehyde Conversion (%) | Selectivity for Dioxolane (%) | Selectivity for Dioxane (%) | Reference |
| Microwave (No Catalyst) | 67 | 47 | 53 | mdpi.com |
| [BPy]HSO₄ | >99 | - | - | mdpi.com |
| Al-SBA-15 | 82 | 83 | 17 | rsc.org |
| SO₄²⁻/CeO₂–ZrO₂ | 86 (in Toluene) | - | - | nih.gov |
Data is compiled from various studies and reaction conditions may differ.
To overcome the formation of isomeric mixtures, directed synthesis strategies can be employed. This involves using a starting material other than glycerol, such as pentane-1,3,5-triol, which, upon reaction with benzaldehyde in the presence of an acid catalyst like p-toluenesulfonic acid, can yield a 2-phenyl-1,3-dioxane derivative with a side chain that can be further modified. nih.gov Another approach involves the regioselective ring-opening of carbohydrate-derived acetals, which can provide a pathway to specifically functionalized 1,3-dioxanes. researchgate.net These methods provide greater control over the regiochemical outcome, avoiding the problematic separation of dioxolane and dioxane isomers.
Stereoselective and Enantioselective Synthetic Routes
The presence of stereocenters in 4-Hydroxymethyl-2-phenyl-1,3-dioxane means that it can exist as different stereoisomers. Synthesizing or separating these isomers requires stereoselective methods.
Enzymatic kinetic resolution is a powerful technique for separating the enantiomers of a racemic mixture. Lipases are commonly used for this purpose due to their ability to selectively catalyze the acylation of one enantiomer of an alcohol over the other. nih.gov In the case of racemic this compound, a lipase can be used to selectively acylate the primary hydroxyl group of one enantiomer, typically using an acyl donor like vinyl acetate. mtak.hu This process results in an enantioenriched mixture of the unreacted alcohol and the newly formed ester, which can then be separated.
The effectiveness of the resolution depends on the choice of lipase, solvent, and acyl donor. units.it Lipases such as those from Candida antarctica (CAL-B) and Pseudomonas cepacia are frequently screened to find the optimal catalyst for achieving high enantiomeric excess (ee) and a good enantiomeric ratio (E). nih.govpolimi.it
The table below illustrates typical results from screening various lipases for the kinetic resolution of chiral alcohols, demonstrating the variability in enzyme performance.
| Lipase Source | Acyl Donor | Solvent | Enantiomeric Ratio (E) | Reference |
| Candida antarctica Lipase B (CAL-B) | Vinyl Acetate | Acetonitrile | 70 | units.it |
| Pseudomonas cepacia Lipase | Vinyl Acetate | Diisopropyl ether | >200 (for a similar substrate) | nih.gov |
| Candida rugosa Lipase (CRL) | - | Buffer/DIPE | - | nih.gov |
| Porcine Pancreatic Lipase (PPL) | - | - | - | nih.gov |
Note: Data represents the general effectiveness of these lipases in resolving chiral alcohols and may not be specific to this compound.
An alternative to resolution is asymmetric synthesis, which aims to create a specific enantiomer directly.
Chiral Pool Synthesis: This approach utilizes naturally occurring, enantiomerically pure compounds as starting materials. d-nb.info For the synthesis of a specific stereoisomer of this compound, one could start from a chiral precursor, such as an enantiopure amino acid or carbohydrate, that already contains the desired stereochemistry. nih.gov This starting material is then converted through a series of chemical transformations into the final target molecule, preserving the initial stereochemical integrity.
Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com Once the desired stereocenter has been created, the auxiliary is removed. blogspot.com In the context of synthesizing this compound, an achiral diol precursor could be reacted with a chiral auxiliary. This complex would then undergo cyclization with benzaldehyde, where the auxiliary would control the facial selectivity of the reaction, leading to an enantiomerically enriched product. Following the reaction, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org
Stereochemical Characterization of 4 Hydroxymethyl 2 Phenyl 1,3 Dioxane
Isomerism and Diastereomeric Relationships within the 4-Hydroxymethyl-2-phenyl-1,3-dioxane Framework
The core structure of this compound contains two stereogenic centers at the C2 and C4 positions of the dioxane ring. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. The relationship between these pairs is diastereomeric.
The formation of these isomers is often observed during the synthesis, which typically involves the acid-catalyzed reaction of benzaldehyde (B42025) with glycerol. This reaction can lead to a mixture of the five-membered ring (1,3-dioxolane) and the six-membered ring (1,3-dioxane) products, with the latter existing as different stereoisomers. The relative orientation of the phenyl group at C2 and the hydroxymethyl group at C4 determines the specific diastereomer (cis or trans).
Like cyclohexane, the 1,3-dioxane (B1201747) ring preferentially adopts a chair conformation to minimize steric strain. thieme-connect.de Substituents on the ring can occupy either axial or equatorial positions. Due to greater diaxial interactions resulting from the shorter C-O bonds compared to C-C bonds, equatorial positions for substituents are generally thermodynamically favored. thieme-connect.de Consequently, the phenyl group at the 2-position predominantly occupies an equatorial position. thieme-connect.denih.gov
Elucidation of Relative and Absolute Stereochemistry
Determining the precise spatial arrangement of atoms, both relative and absolute, is crucial for characterizing the individual stereoisomers of this compound. A combination of spectroscopic and crystallographic techniques is employed for this purpose.
Single-crystal X-ray diffraction stands as the definitive method for the unambiguous determination of the three-dimensional structure of crystalline compounds. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral molecules.
For derivatives of 1,3-dioxane, X-ray crystallography confirms the chair conformation of the dioxane ring and the equatorial preference of the phenyl substituent at the C2 position. nih.govnih.gov The crystal structure reveals the precise arrangement of the hydroxymethyl group, allowing for the definitive assignment of the relative stereochemistry as either cis or trans. Furthermore, for enantiomerically pure samples, the absolute configuration can be determined, providing a complete stereochemical description of the molecule. nih.gov
Table 1: Representative Crystallographic Data for a 1,3-Dioxane Derivative
| Parameter | Value |
| Formula | C12H16O4 |
| Crystal System | Orthorhombic |
| Space Group | Pna21 |
| a (Å) | 6.2654 (4) |
| b (Å) | 10.4593 (6) |
| c (Å) | 34.5285 (19) |
| V (ų) | 2262.7 (2) |
| Z | 8 |
| Note: Data for a similar compound, 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane, is presented for illustrative purposes. nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution, providing valuable insights into their stereochemistry.
In the ¹H NMR spectrum of this compound, the chemical shifts and coupling constants of the protons on the dioxane ring are particularly informative for stereochemical assignment. The orientation of these protons (axial or equatorial) influences their chemical shift, with axial protons generally resonating at a higher field (lower ppm) than their equatorial counterparts.
The magnitude of the vicinal coupling constant (³J) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. This relationship is instrumental in distinguishing between cis and trans isomers. For instance, a large coupling constant between the protons at C2 and C4 would suggest a diaxial relationship, indicative of a specific stereoisomer. The analysis of these coupling constants, in conjunction with chemical shift data, allows for the determination of the relative configuration of the substituents on the dioxane ring. libretexts.org
Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Correlation Spectroscopy (COSY), provide further confirmation of stereochemical assignments.
COSY spectra reveal scalar coupling networks between protons, helping to identify adjacent protons within the molecule. This is useful for assigning the signals of the complex spin systems present in the dioxane ring.
NOESY experiments detect through-space interactions between protons that are in close proximity. The presence of a cross-peak in a NOESY spectrum between two protons indicates that they are spatially close, regardless of whether they are directly bonded. This information is invaluable for determining the relative stereochemistry. For example, a NOESY correlation between the proton at C2 and a proton on the hydroxymethyl group at C4 would provide strong evidence for a cis relationship between these substituents.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Chromatographic Separation of Stereoisomers
Due to the different physical and chemical properties of diastereomers, they can often be separated using standard chromatographic techniques such as column chromatography or flash chromatography on silica gel. researchgate.net However, the separation of enantiomers, which have identical physical properties in an achiral environment, requires the use of chiral chromatography.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely employed and effective method for the separation of enantiomers. nih.gov Chiral stationary phases create a chiral environment in which the two enantiomers interact differently, leading to different retention times and thus their separation. phenomenex.com The choice of the appropriate chiral column and mobile phase is crucial for achieving successful enantioseparation. mdpi.com Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, and synthetic polymers. nih.govhplc.eu The selection of the optimal CSP is often empirical and depends on the specific structure of the analyte. phenomenex.com
Conformational Analysis of 4 Hydroxymethyl 2 Phenyl 1,3 Dioxane
Preferred Ring Conformations: Chair, Half-Boat, and Other Forms
The 1,3-dioxane (B1201747) ring, analogous to cyclohexane, preferentially adopts a chair conformation, which is its most stable energetic state. thieme-connect.delibretexts.org This preference is a direct consequence of minimizing both angle strain and torsional strain. In the chair form, the carbon-carbon bond angles are close to the ideal tetrahedral angle of 109.5°, and the substituents on adjacent carbons are in a staggered arrangement. libretexts.org
While the chair form is the global minimum on the potential energy surface, other higher-energy conformations exist, such as the boat, twist-boat (or skew-boat), and half-chair forms. libretexts.orgresearchgate.net
Chair Conformation : This is the ground-state conformation for most 1,3-dioxanes. nih.govnih.gov It is characterized by having all adjacent bonds staggered, thus avoiding torsional strain. libretexts.org
Boat Conformation : This form is significantly less stable than the chair. Its higher energy is attributed to two main factors: unfavorable steric interactions between the "flagpole" hydrogens (or substituents) at the C2 and C5 positions and the eclipsing of bonds along the sides of the "boat," which introduces considerable torsional strain. libretexts.org
Twist-Boat Conformation : The inherent flexibility of the boat form allows for a slight twisting, resulting in the twist-boat conformation. This conformation alleviates some of the flagpole interactions and eclipsing strain found in the true boat form. libretexts.org Consequently, the twist-boat is more stable than the boat conformation but remains significantly higher in energy than the chair form. libretexts.orgresearchgate.net Quantum-chemical studies on substituted 1,3-dioxanes identify the 1,4-twist and 2,5-twist conformers as local minima on the potential energy surface. researchgate.net
Half-Chair Conformation : The half-chair typically represents the energy maximum and serves as a transition state during the interconversion between chair and boat forms. researchgate.net
The energy difference between the chair and twist-boat conformations in 1,3-dioxane is lower than in cyclohexane due to the shorter C-O bond lengths compared to C-C bonds. thieme-connect.de
| Conformation | Relative Stability | Key Strain Features |
|---|---|---|
| Chair | Most Stable (Lowest Energy) | Minimal angle and torsional strain; staggered bonds. libretexts.org |
| Twist-Boat | Intermediate Stability | Reduced flagpole interactions and torsional strain compared to the boat form. libretexts.org |
| Boat | Least Stable (Highest Energy) | Significant flagpole steric strain and torsional strain from eclipsed bonds. libretexts.org |
Conformational Preferences of Substituents
In substituted 1,3-dioxanes, substituents at the C2 position exhibit a strong preference for the equatorial orientation. thieme-connect.denih.gov This is particularly true for bulky groups like the phenyl group in 4-Hydroxymethyl-2-phenyl-1,3-dioxane. The preference is driven by the need to avoid severe steric hindrance.
An axial substituent at C2 would experience significant 1,3-diaxial interactions with the axial hydrogens at the C4 and C6 positions. These interactions are more pronounced in the 1,3-dioxane ring than in cyclohexane. thieme-connect.de The reason for this increased steric repulsion is the shorter length of the C-O bonds (approximately 1.43 Å) compared to C-C bonds (approximately 1.54 Å), which brings the axial substituent at C2 closer to the axial hydrogens at C4 and C6. thieme-connect.de Therefore, placing the phenyl group in the equatorial position minimizes these unfavorable steric clashes, leading to a more stable conformation. X-ray crystallography studies of related compounds, such as 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane, confirm that the 2-phenyl substituent invariably occupies an equatorial position in the solid state. nih.gov
The conformational preference of the hydroxymethyl group at the C4 position is more complex and is influenced by a balance of steric demands and the potential for intramolecular hydrogen bonding. In the absence of other interactions, a substituent at the C4 position would generally favor the equatorial orientation to minimize steric repulsion with other ring atoms and substituents.
However, the presence of a hydroxyl group introduces the possibility of forming an intramolecular hydrogen bond with one of the ring's oxygen atoms (O1 or O3). For such a bond to form, the hydroxymethyl group would need to adopt a conformation that brings the hydroxyl proton in proximity to a ring oxygen. This can sometimes favor an axial orientation of the substituent, despite the associated steric cost. researchgate.net Studies on related 5-hydroxymethyl-1,3-dioxanes have shown that the conformational equilibrium between axial and equatorial orientations is sensitive to the solvent. For instance, in some solvents, the conformer with an axial hydroxymethyl group can be the major species, stabilized by an intramolecular O-H···O hydrogen bond. researchgate.net Therefore, the precise orientation of the hydroxymethyl group in this compound in solution is dependent on the balance between steric hindrance, which favors the equatorial position, and intramolecular hydrogen bonding, which may favor the axial position.
Dynamic Processes and Conformational Equilibria within the 1,3-Dioxane Ring
The 1,3-dioxane ring is not static but undergoes dynamic conformational changes, most notably the ring inversion or chair-chair interconversion. This process involves the molecule flipping from one chair conformation to another, during which equatorial substituents become axial and axial substituents become equatorial. This inversion proceeds through higher-energy intermediates, including the twist-boat conformers. researchgate.net
For this compound, the two chair conformers are not energetically equivalent.
Conformer 1 : Phenyl group equatorial, Hydroxymethyl group equatorial.
Conformer 2 : Phenyl group axial, Hydroxymethyl group axial.
Given the strong energetic penalty for an axial phenyl group at C2, the equilibrium will overwhelmingly favor the conformer where the phenyl group is equatorial. thieme-connect.de The energy difference between the two chair forms is substantial, meaning the population of the conformer with an axial phenyl group is negligible at room temperature. The Gibbs conformational energies (ΔG°) of substituents are used to quantify these preferences. researchgate.net While the specific A-value (a measure of conformational preference) for a C4-hydroxymethyl group is influenced by factors like hydrogen bonding, the A-value for a C2-phenyl group is large enough to effectively lock the conformation.
Intramolecular and Intermolecular Hydrogen Bonding Influences on Conformation and Crystal Packing
Hydrogen bonding plays a critical role in defining both the preferred conformation and the solid-state architecture of this compound.
Intramolecular Hydrogen Bonding: As discussed previously, an intramolecular hydrogen bond can form between the hydroxyl group of the C4-substituent and a ring oxygen atom. researchgate.net The formation of such a bond can stabilize conformations that might otherwise be sterically disfavored. For example, an axial hydroxymethyl group could be stabilized if its hydroxyl group can act as a hydrogen bond donor to the ring oxygen at position 1. This creates a five- or six-membered ring system, which can be energetically favorable. The strength of this interaction depends on the geometry and the electronic environment. nih.govmdpi.com
Intermolecular Hydrogen Bonding and Crystal Packing: In the solid state, intermolecular hydrogen bonds are a dominant force in determining how molecules are arranged in the crystal lattice. mdpi.com The hydroxyl group of the hydroxymethyl substituent is a potent hydrogen bond donor and can also act as an acceptor. In crystal structures of similar hydroxymethyl-substituted 1,3-dioxanes, molecules are often linked by O—H⋯O hydrogen bonds. nih.govnih.gov These interactions can connect molecules into chains, sheets, or more complex three-dimensional networks. nih.govresearchgate.net
For instance, in the crystal structure of 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane, adjacent molecules are linked into chains via O—H⋯O hydrogen bonds. nih.gov A similar pattern is expected for this compound, where the hydroxyl group of one molecule forms a hydrogen bond with an oxygen atom (either a ring oxygen or the hydroxyl oxygen) of a neighboring molecule. This ordered, repeating network of hydrogen bonds is a key determinant of the final crystal packing arrangement.
| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |
|---|---|---|---|---|
| O—H⋯O | 0.85 (1) | 1.81 (1) | 2.630 (2) | 164 (3) |
Data based on the hydrogen bonding observed in (5-n-Hexyl-2-hydroxymethyl-1,3-dioxan-2-yl)methanol, demonstrating typical parameters for O-H···O interactions in such systems. nih.gov D = Donor atom, A = Acceptor atom.
Chemical Reactivity and Synthetic Transformations of 4 Hydroxymethyl 2 Phenyl 1,3 Dioxane
Reactions at the Hydroxyl Functionality
The exocyclic primary hydroxyl group is a key site for synthetic modification, readily undergoing reactions typical of alcohols, such as derivatization and oxidation.
Derivatization Reactions (Esterification, Etherification)
The primary hydroxyl group of 4-Hydroxymethyl-2-phenyl-1,3-dioxane can be readily converted into esters and ethers, which can serve as protecting groups or introduce new functionalities.
Esterification is commonly achieved by reacting the alcohol with acyl chlorides, acid anhydrides, or carboxylic acids under appropriate catalytic conditions. These reactions transform the hydroxyl group into an ester moiety, altering the compound's polarity and reactivity.
Etherification , another common derivatization, typically follows the Williamson ether synthesis model. This involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether linkage. This method is effective for introducing a variety of alkyl or substituted alkyl groups.
| Reaction Type | Reagent Examples | Product Type |
| Esterification | Acyl Chlorides (e.g., Acetyl chloride), Acid Anhydrides (e.g., Acetic anhydride) | Acetate Ester |
| Etherification | Alkyl Halides (e.g., Benzyl bromide) + Base (e.g., NaH) | Benzyl Ether |
Oxidation to Carbonyl-Containing 1,3-Dioxane (B1201747) Derivatives (e.g., Dioxanones)
The primary hydroxyl group can be oxidized to an aldehyde or, if the dioxane ring rearranges or is cleaved, to other carbonyl-containing derivatives. However, a more synthetically relevant transformation in this class of compounds is the oxidation of the isomeric secondary alcohol, 2-phenyl-1,3-dioxan-5-ol, to the corresponding ketone, 2-phenyl-1,3-dioxan-5-one (B2960626). google.comgoogle.com This ketone is a valuable synthetic intermediate for compounds like dihydroxyacetone. google.com
The oxidation of 2-phenyl-1,3-dioxan-5-ol to 2-phenyl-1,3-dioxan-5-one highlights a key reaction pathway for this family of glycerol derivatives. google.com While direct oxidation of the primary hydroxyl in this compound would yield an aldehyde, the oxidation of its isomer to a stable ketone is a well-documented and synthetically useful process.
| Starting Material | Oxidizing Agent/System | Product |
| 2-Phenyl-1,3-dioxan-5-ol | TEMPO-based systems, other mild oxidizing agents | 2-Phenyl-1,3-dioxan-5-one |
Ring-Opening Reactions of the 1,3-Dioxane Core
The 1,3-dioxane ring, being an acetal, is susceptible to cleavage under both acidic and reductive conditions. These reactions are fundamental for removing the benzylidene protecting group and accessing the underlying polyol structure.
Acid-Catalyzed Hydrolysis and Acetals Deprotection
The benzylidene acetal functionality is stable to basic and nucleophilic conditions but can be readily cleaved by acid-catalyzed hydrolysis. organic-chemistry.org This reaction is a standard method for deprotection in organic synthesis. Treatment with aqueous acid (e.g., dilute HCl or H₂SO₄) or a Lewis acid in the presence of water efficiently hydrolyzes the acetal, regenerating the parent 1,3-diol (in this case, glycerol) and benzaldehyde (B42025). organic-chemistry.orgresearchgate.net The mechanism involves protonation of one of the acetal oxygen atoms, followed by ring opening to form a stabilized carbocation, which is then attacked by water.
| Catalyst Type | Reagent Examples | Conditions | Products |
| Brønsted Acid | p-Toluenesulfonic acid, Sulfuric acid, Hydrochloric acid | Aqueous or wet organic solvent | Glycerol, Benzaldehyde |
| Lewis Acid | Cerium(III) triflate, Indium(III) triflate | Wet nitromethane or acetone | Glycerol, Benzaldehyde |
Reductive Cleavage Mechanisms
Reductive ring-opening of benzylidene acetals provides a powerful method for regioselective synthesis, yielding a mono-benzylated diol. wikipedia.org Unlike hydrolysis which removes the protecting group entirely, reductive cleavage opens the ring to afford a benzyl ether at one of the oxygen atoms while liberating the other as a free hydroxyl group. The regioselectivity of the cleavage can often be controlled by the choice of reagents and reaction conditions. nih.govresearchgate.net
Common reagents for this transformation include hydride donors in the presence of a Lewis acid. For example, diisobutylaluminium hydride (DIBAL-H) is known to reductively cleave benzylidene acetals, yielding a primary alcohol and a benzyl ether at the secondary position, or vice versa, depending on the substrate and conditions. wikipedia.orgresearchgate.net Other reagent systems like triethylsilane (Et₃SiH) with a Lewis acid or molecular iodine can also achieve this transformation with high regioselectivity. nih.govorganic-chemistry.org
| Reagent System | Typical Solvent | Outcome |
| Diisobutylaluminium hydride (DIBAL-H) | Dichloromethane, Toluene | Regioselective formation of a mono-O-benzyl glycerol derivative |
| Triethylsilane (Et₃SiH) and Trifluoromethanesulfonic acid (TfOH) | Dichloromethane | Regioselective ring opening to a primary alcohol and secondary benzyl ether |
| Triethylsilane (Et₃SiH) and Iodine (I₂) | Acetonitrile | Regioselective ring opening to a primary benzyl ether and secondary alcohol |
Investigations into Other Functional Group Transformations of this compound
Beyond derivatization, oxidation, and ring-opening, the hydroxyl group can be converted into other functionalities, such as halides. A notable example of this is the conversion of an alcohol to an alkyl halide via the Appel reaction. wikipedia.orgorganic-chemistry.orgnrochemistry.com This reaction typically uses triphenylphosphine and a tetrahalomethane (e.g., carbon tetrabromide) to replace a hydroxyl group with a halide.
For the isomeric compound, cis-2-phenyl-1,3-dioxan-5-ol, reaction with triphenylphosphine and carbon tetrabromide has been shown to yield a mixture of bromo-substituted products, including trans-5-bromo-2-phenyl-1,3-dioxane and rearranged dioxolane derivatives. sigmaaldrich.comsigmaaldrich.com This demonstrates that the hydroxyl group on the dioxane backbone can be successfully converted into a good leaving group (halide), which can then participate in subsequent nucleophilic substitution reactions. This transformation proceeds with inversion of configuration via an Sₙ2 mechanism. organic-chemistry.org
| Reaction Type | Reagents | Product Type |
| Halogenodeoxygenation (Appel Reaction) | Triphenylphosphine (PPh₃), Carbon tetrabromide (CBr₄) | Bromo-substituted dioxane/dioxolane |
Advanced Analytical Techniques for Characterization and Purity Assessment
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 4-Hydroxymethyl-2-phenyl-1,3-dioxane. By analyzing the magnetic properties of its atomic nuclei, NMR provides detailed information about the molecular framework.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer fundamental insights into the molecular structure. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to other protons. The ¹³C NMR spectrum provides analogous information for the carbon atoms, indicating the number of non-equivalent carbons and their functionalization. docbrown.info
For the related compound cis-2-Phenyl-1,3-dioxan-4-ylethanol, the ¹H NMR signals provide a template for the expected shifts in this compound. Key signals include those for the aromatic protons of the phenyl group, the proton at the C2 position (benzylic acetal), and the protons on the dioxane ring and the hydroxymethyl group. mdpi.com The chemical shifts are influenced by the stereochemistry of the molecule, particularly the cis and trans configurations of the substituents on the dioxane ring.
Table 1: Expected ¹H NMR Chemical Shifts (δ) for this compound
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Phenyl (Ar-H) | 7.30 - 7.50 | Multiplet (m) |
| Benzylic Acetal (CH ) | ~5.5 | Singlet (s) |
| Dioxane Ring Protons | 3.80 - 4.30 | Multiplets (m) |
| Hydroxymethyl (CH ₂-OH) | 3.70 - 3.90 | Multiplet (m) |
| Dioxane Ring Protons | 1.50 - 2.00 | Multiplets (m) |
Note: Data is extrapolated from analogous structures and general principles. mdpi.com
The ¹³C NMR spectrum for 1,3-dioxane (B1201747) shows three distinct chemical environments for its four carbon atoms due to molecular symmetry. docbrown.info For this compound, more signals are expected due to the substituents. The carbon of the benzylic acetal (C2) typically appears around 100-105 ppm, while the carbons of the phenyl group resonate in the 125-140 ppm region. The carbons of the dioxane ring and the hydroxymethyl group would appear in the upfield region, typically between 60-80 ppm.
To definitively assign proton and carbon signals and to understand the spatial relationships within the molecule, advanced 2D NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy) are used to establish ¹H-¹H spin-spin coupling networks, identifying adjacent protons. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is critical for piecing together the molecular skeleton. For complex stereochemical analysis, NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, helping to differentiate between cis and trans isomers.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov These methods are complementary and serve as powerful tools for identifying molecular building blocks. nih.gov
The IR spectrum of this compound is expected to show several key absorption bands. A broad band in the region of 3400 cm⁻¹ corresponds to the O-H stretching vibration of the hydroxyl group. mdpi.com C-H stretching vibrations from the aromatic ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. mdpi.com The C-O-C stretching vibrations of the dioxane acetal group typically produce strong bands in the fingerprint region, between 1000 and 1200 cm⁻¹. mdpi.com Furthermore, characteristic absorptions for a monosubstituted benzene ring are expected around 750 and 700 cm⁻¹. mdpi.com
Raman spectroscopy provides complementary data. While the O-H stretch is often weak in Raman, the aromatic ring vibrations between 1250 and 1550 cm⁻¹ are typically more pronounced. americanpharmaceuticalreview.com The symmetric C-H stretching vibrations around 3000 cm⁻¹ are also prominent. americanpharmaceuticalreview.com Differences in the IR and Raman spectra can be used to distinguish between different crystalline forms or polymorphs of the compound. americanpharmaceuticalreview.com
Table 2: Characteristic IR and Raman Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | ~3420 (broad) | Weak |
| Phenyl (Ar) | Ar-H Stretch | 3030 - 3070 | Prominent |
| Aliphatic (-CH, -CH₂) | C-H Stretch | 2850 - 2950 | Prominent |
| Phenyl (Ar) | C=C Ring Stretch | ~1600, ~1450 | Strong |
| Dioxane Acetal | C-O-C Stretch | 1090 - 1100 (strong) | Present |
Note: Frequencies are based on data from analogous compounds. mdpi.com
Mass Spectrometry (MS) for Molecular Identification and Fragmentation Pathways
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).
For this compound (C₁₁H₁₄O₃, Molecular Weight: 194.23 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 194. The fragmentation pattern provides structural information. The stability of fragments is a key factor in determining the fragmentation pathways. whitman.edu For 1,3-dioxane derivatives, fragmentation can be initiated by the cleavage of the dioxane ring. nih.gov
Common fragmentation pathways for this molecule would likely involve:
Loss of the hydroxymethyl group: A peak at M-31 (m/z 163) corresponding to the loss of a •CH₂OH radical.
Cleavage of the phenyl group: A prominent peak at m/z 77 corresponding to the phenyl cation (C₆H₅⁺) and a peak at M-77 (m/z 117).
Formation of the benzoyl cation: A peak at m/z 105 (Ph-CO⁺), which is a common fragment for compounds containing a phenyl group attached to a carbon-oxygen system. mdpi.com
Ring cleavage: Various fragments resulting from the opening and subsequent cleavage of the 1,3-dioxane ring. Studies on similar 1,3-dioxane derivatives have shown that different diastereoisomers can produce distinct mass spectra due to different fragmentation patterns initiated from different ion conformations. nih.gov
Chromatographic Methodologies for Separation and Quantitative Analysis
The synthesis of this compound from glycerol and benzaldehyde (B42025) can lead to the formation of structural isomers, such as the five-membered ring 4-hydroxymethyl-2-phenyl-1,3-dioxolane, as well as stereoisomers (cis and trans). researchgate.net Chromatographic techniques are essential for separating these isomers and for the quantitative analysis of the compound's purity.
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a valuable technique for separating volatile compounds. The different isomers of this compound may be separable by GC based on differences in their boiling points and interactions with the stationary phase of the GC column. nih.gov Derivatization of the hydroxyl group may be necessary to improve volatility and peak shape.
High-Performance Liquid Chromatography (HPLC) is particularly well-suited for separating less volatile compounds and isomers. For closely related neutral compounds like dioxane isomers, reversed-phase HPLC using a C18 column is a common approach. researchgate.net The separation is challenging due to the structural similarity of the isomers, often requiring long columns and a low percentage of organic solvent in the mobile phase to achieve resolution. researchgate.net The phenyl group plays a significant role in the retention mechanism on a C18 column. researchgate.net Isocratic conditions, while potentially leading to long retention times, can be effective for separating such similar compounds. researchgate.net
Strategic Applications in Organic Synthesis and Materials Science
Utilization as a Protecting Group for Diols or Aldehydes in Complex Syntheses
In multi-step organic synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. This masking agent is known as a protecting group. wikipedia.org Cyclic acetals, such as those formed from 1,2- or 1,3-diols, are a common and effective strategy for protecting these diol functionalities or, conversely, for protecting aldehydes and ketones. fiveable.meorganic-chemistry.org
The formation of a 2-phenyl-1,3-dioxane derivative from a 1,3-diol (like two of the hydroxyl groups in glycerol) and benzaldehyde (B42025) serves as an excellent example of this strategy. This reaction is typically catalyzed by an acid and involves the removal of water to drive the reaction to completion. organic-chemistry.org The resulting benzylidene acetal is stable under a wide range of conditions, particularly basic, nucleophilic, and reductive environments, thus effectively protecting the diol. fiveable.me
Key features of benzylidene acetals as protecting groups include:
Ease of Introduction: They are readily formed from the corresponding diol and benzaldehyde. organic-chemistry.org
Stability: They are robust and withstand many common reagents used in synthesis. fiveable.me
The stability of the 1,3-dioxane (B1201747) ring allows chemists to perform various transformations on other parts of the molecule, such as the remaining free hydroxyl group in the case of a glycerol derivative, without affecting the protected diol.
Table 1: Characteristics of Benzylidene Acetal as a Protecting Group
| Feature | Description | Typical Conditions |
|---|---|---|
| Formation (Protection) | Reaction of a 1,3-diol with benzaldehyde. | Acid catalyst (e.g., p-toluenesulfonic acid) in a solvent that allows for water removal (e.g., refluxing toluene with a Dean-Stark apparatus). organic-chemistry.org |
| Stability | Stable to bases, nucleophiles, organometallic reagents, and many oxidizing and reducing agents. | Resistant to reagents like LiAlH₄, Grignard reagents, and basic hydrolysis. wikipedia.org |
| Cleavage (Deprotection) | Hydrolysis of the acetal back to the diol and aldehyde. | Acid-catalyzed hydrolysis (e.g., aqueous acid) or hydrogenolysis (e.g., H₂, Pd/C). fiveable.me |
Building Block for the Synthesis of Complex Organic Molecules
Beyond its role as a protective agent, 4-Hydroxymethyl-2-phenyl-1,3-dioxane and its isomers are valuable chiral building blocks, providing a rigid scaffold for the synthesis of more elaborate molecules, including those with specific stereochemistry.
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical chemistry. Chiral molecules derived from readily available, inexpensive starting materials are highly sought after. Glycerol, the precursor to this compound, is a prochiral molecule, and its derivatives can be used to generate stereochemically defined products.
When glycerol reacts with an aldehyde, the resulting cyclic acetal contains chiral centers. These can be separated into pure stereoisomers, which can then be used in subsequent reactions to produce optically pure final products. For instance, a similar strategy has been employed to separate the four possible diastereomers of a 2,4-disubstituted-1,3-dioxolane using chiral chromatography. nih.govresearchgate.net These separated, optically pure dioxolanes were then used to synthesize specific stereoisomers of phospholipid analogues. nih.govresearchgate.net This principle demonstrates how the rigid dioxane or dioxolane ring structure allows for the transfer of chirality, making these compounds valuable precursors in asymmetric synthesis.
One of the most significant industrial applications of glycerol-derived benzylidene acetals is in the chemical synthesis of 1,3-dihydroxyacetone (DHA). scielo.brchemicalbook.com DHA is a valuable compound used extensively in the cosmetics industry as the active ingredient in sunless tanning products. scielo.brnih.gov
Direct chemical oxidation of glycerol to DHA is challenging because the primary and secondary hydroxyl groups have similar reactivity, leading to a mixture of products. scielo.br A more selective, indirect route utilizes a protection-oxidation-deprotection strategy, where a glycerol-benzaldehyde acetal is a key intermediate. researchgate.net
The process involves three main steps:
Acetalization: Glycerol is reacted with benzaldehyde to form a mixture of five-membered (dioxolane) and six-membered (dioxane) ring isomers. The primary product of interest is the six-membered ring isomer, 5-hydroxy-2-phenyl-1,3-dioxane, which is a constitutional isomer of this compound. scielo.brresearchgate.net This step effectively protects the two primary hydroxyl groups of glycerol.
Oxidation: The free secondary hydroxyl group of the 5-hydroxy-2-phenyl-1,3-dioxane intermediate is selectively oxidized to a ketone, forming 2-phenyl-1,3-dioxan-5-one (B2960626). researchgate.net
Hydrolysis (Deprotection): The acetal is hydrolyzed under acidic conditions to remove the benzylidene protecting group, yielding the final product, dihydroxyacetone (DHA). scielo.br
This indirect pathway allows for a high-yield conversion of glycerol, a byproduct of biodiesel production, into the value-added chemical DHA. scielo.br
Table 2: Key Steps in the Indirect Synthesis of DHA from Glycerol
| Step | Reaction | Key Intermediate | Purpose |
|---|---|---|---|
| 1. Acetalization | Glycerol + Benzaldehyde → Benzylidene acetal of glycerol | 5-hydroxy-2-phenyl-1,3-dioxane | To protect the two primary hydroxyl groups of glycerol. scielo.br |
| 2. Oxidation | Oxidation of the free secondary hydroxyl group. | 2-phenyl-1,3-dioxan-5-one | To selectively convert the secondary alcohol to a ketone. researchgate.net |
| 3. Hydrolysis | Acid-catalyzed cleavage of the acetal. | Dihydroxyacetone (DHA) | To remove the protecting group and yield the final product. scielo.br |
Potential in Polymer Chemistry and Functional Material Development
The rigid structure and reactive hydroxyl group of this compound and its isomers make them attractive candidates for use in polymer chemistry and the design of new functional materials.
One demonstrated application is the use of 5-hydroxy-2-phenyl-1,3-dioxane to create a novel trifunctional initiator for polymerization. researchgate.net An initiator is a molecule that begins the polymerization process, and a trifunctional initiator can lead to the formation of complex polymer architectures, such as star-shaped polymers. In this research, the hydroxyl group of the dioxane was modified, and the ring structure was later cleaved to generate the initiating sites. researchgate.net
Furthermore, related cyclic acetal structures have been explored as monomers in radical ring-opening polymerization (rROP). For example, 2-methylene-4-phenyl-1,3-dioxolane, a derivative of the five-membered ring isomer, has been synthesized and used as a controlling comonomer. rsc.org When this monomer is incorporated into a polymer chain, the acetal linkage introduces a point of weakness that can be intentionally broken, typically by hydrolysis. This strategy is used to create degradable polymers, which are of great interest for biomedical applications and for reducing plastic waste. The insertion of these units into a polymethacrylate backbone conferred tunable hydrolytic degradability to the final material. rsc.org This suggests a strong potential for similar 1,3-dioxane derivatives to be used in the development of new functional and degradable polymers.
Theoretical and Computational Investigations of 4 Hydroxymethyl 2 Phenyl 1,3 Dioxane
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to elucidating the electronic structure and energetic properties of 4-Hydroxymethyl-2-phenyl-1,3-dioxane. These calculations, typically employing Density Functional Theory (DFT) or ab initio methods, provide a detailed picture of the molecule's quantum mechanical nature.
Electronic Properties: Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are essential for understanding the molecule's reactivity. The energy and spatial distribution of these frontier orbitals indicate the most likely sites for nucleophilic and electrophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen atoms of the dioxane ring, while the LUMO is likely centered on the antibonding orbitals of the phenyl group. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.
Energetics and Stability: Thermodynamic properties such as the enthalpy of formation, Gibbs free energy, and entropy can be calculated to assess the stability of different isomers and conformers of this compound. These calculations are vital for predicting the most stable forms of the molecule under various conditions. By comparing the energies of different geometric arrangements, the most energetically favorable structures can be identified.
A summary of typical parameters obtained from quantum chemical calculations is presented in the table below.
| Parameter | Typical Method | Significance |
| HOMO Energy | DFT (e.g., B3LYP/6-31G) | Indicates electron-donating ability |
| LUMO Energy | DFT (e.g., B3LYP/6-31G) | Indicates electron-accepting ability |
| HOMO-LUMO Gap | DFT (e.g., B3LYP/6-31G) | Relates to chemical reactivity and stability |
| Enthalpy of Formation | G3, G4 theory | Thermodynamic stability |
| Gibbs Free Energy | DFT with frequency analysis | Spontaneity of processes |
| Dipole Moment | DFT (e.g., B3LYP/6-31G) | Polarity and intermolecular interactions |
Molecular Mechanics and Dynamics Simulations for Conformational Landscapes
The conformational flexibility of the 1,3-dioxane (B1201747) ring, along with the rotational freedom of the phenyl and hydroxymethyl substituents, results in a complex conformational landscape for this compound. Molecular mechanics and dynamics simulations are powerful tools for exploring these conformational possibilities.
Conformational Analysis: The 1,3-dioxane ring typically adopts a chair conformation to minimize steric strain. The substituents can occupy either axial or equatorial positions. For this compound, several chair conformations are possible, differing in the orientation of the phenyl and hydroxymethyl groups. It is generally expected that the bulky phenyl group at the C2 position will preferentially occupy an equatorial position to minimize 1,3-diaxial interactions. Similarly, the hydroxymethyl group at the C4 position is also likely to favor an equatorial orientation.
Molecular mechanics force fields (e.g., MMFF94, AMBER) are used to perform systematic conformational searches to identify low-energy conformers. The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution.
Molecular Dynamics Simulations: Molecular dynamics (MD) simulations provide a time-resolved view of the molecule's conformational dynamics. By simulating the motion of the atoms over time, MD simulations can reveal the pathways of conformational transitions and the flexibility of different parts of the molecule. These simulations are particularly useful for understanding how the molecule behaves in different environments, such as in various solvents.
The table below summarizes key aspects of conformational studies.
| Conformer Feature | Method | Expected Outcome |
| Ring Conformation | Molecular Mechanics | Predominantly chair conformation |
| Phenyl Group Orientation | Molecular Mechanics | Equatorial position favored |
| Hydroxymethyl Group Orientation | Molecular Mechanics | Equatorial position favored |
| Conformational Transitions | Molecular Dynamics | Chair-to-twist-boat-to-chair interconversions |
Computational Prediction of Spectroscopic Properties
Computational methods can accurately predict various spectroscopic properties of this compound, which is invaluable for interpreting experimental spectra and confirming the molecule's structure.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated using quantum chemical methods, most commonly DFT with specialized basis sets. These calculations are performed on the optimized geometries of the most stable conformers, and the predicted spectra are often a Boltzmann-weighted average of the spectra of individual conformers. The predicted NMR data can be compared with experimental spectra to aid in signal assignment and stereochemical analysis.
The following table outlines the computational prediction of spectroscopic properties.
| Spectroscopic Technique | Computational Method | Information Obtained |
| ¹H and ¹³C NMR | GIAO-DFT | Chemical shifts, coupling constants |
| Infrared (IR) | DFT Frequency Calculation | Vibrational frequencies and intensities |
Modeling Reaction Mechanisms and Selectivity
Computational chemistry plays a crucial role in understanding the reaction mechanisms involving this compound. By modeling the potential energy surfaces of reactions, it is possible to identify transition states, intermediates, and products, and to predict reaction rates and selectivity.
Reaction Pathways: The hydroxymethyl group is a key site for reactions such as esterification, etherification, and oxidation. The dioxane ring can undergo acid-catalyzed hydrolysis to yield benzaldehyde (B42025) and glycerol. Computational modeling can be used to explore the detailed mechanisms of these transformations. For example, the transition state for the ring-opening reaction can be located, and its energy can be calculated to determine the activation barrier for the reaction.
Selectivity: In reactions where multiple products can be formed, computational modeling can help to predict the selectivity. For instance, in reactions involving stereocenters, the relative energies of the transition states leading to different stereoisomers can be calculated to predict the diastereoselectivity or enantioselectivity. This is particularly relevant for reactions at the chiral center C4 of the dioxane ring.
Key aspects of modeling reaction mechanisms are summarized below.
| Reaction Type | Computational Approach | Insights Gained |
| Ring Opening | Transition State Search (DFT) | Activation energy, reaction mechanism |
| Hydroxyl Group Reactions | Potential Energy Surface Scan | Reaction pathways, intermediate stability |
| Stereoselectivity | Transition State Energy Comparison | Prediction of major stereoisomer |
Emerging Research Directions and Future Perspectives for 4 Hydroxymethyl 2 Phenyl 1,3 Dioxane
Green Chemistry Approaches to Synthesis and Derivatization
The synthesis of 4-Hydroxymethyl-2-phenyl-1,3-dioxane is traditionally achieved via the Prins reaction, which is subject to the principles of green chemistry to enhance sustainability. nih.gov Modern approaches prioritize the reduction of hazardous waste, the use of renewable resources, and energy efficiency. nih.govunibo.it Key areas of development include the use of environmentally benign catalysts and solvents, as well as energy-efficient reaction methodologies.
Heterogeneous solid acid catalysts are at the forefront of green synthesis for 1,3-dioxane (B1201747) derivatives. These catalysts offer significant advantages over traditional homogeneous acid catalysts like sulfuric acid, including ease of separation from the reaction mixture, reduced corrosion, and high reusability. researchgate.net Research has demonstrated the efficacy of various solid acids in catalyzing the Prins condensation reaction between styrene (a precursor to the 2-phenyl group) and formaldehyde. researchgate.net For instance, catalysts like HZSM-5 zeolite, sulfonated resins, and phosphotungstic acid have been shown to be effective, with phosphotungstic acid allowing for high conversion and selectivity and being reusable multiple times without significant loss of activity. researchgate.net Similarly, MoO3/SiO2 catalysts and SBA-15-SO3H have been found to be highly active and selective for this type of transformation. researchgate.net
The choice of solvent is another critical aspect of green synthesis. While 1,4-dioxane is a common solvent in organic synthesis, its environmental and health profile has prompted a search for greener alternatives. sigmaaldrich.com Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (2-MeTHF), and hydrophobic ether solvents like cyclopentyl methyl ether (CPME), which resists peroxide formation, represent more sustainable options for reactions involving dioxane derivatives. sigmaaldrich.com The use of water as a solvent or performing reactions under solvent-free conditions are also increasingly explored strategies. researchgate.net
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and increased product purity compared to conventional heating methods. nih.govcore.ac.uknih.gov This technique aligns with the principles of green chemistry by improving energy efficiency. Microwave irradiation has been successfully applied to reactions in dioxane, suggesting its potential for the efficient synthesis of this compound and its derivatives. nih.govcore.ac.uk
Table 1: Comparison of Catalytic Systems for the Synthesis of 4-Phenyl-1,3-dioxane
| Catalyst | Reaction Conditions | Styrene Conversion (%) | Selectivity (%) | Reusability | Reference |
|---|---|---|---|---|---|
| Phosphotungstic Acid | 90°C, 3.0 h | 87.3 | 98.9 | Reusable (at least 3 times) | researchgate.net |
| HZSM-5 Zeolite | Not specified | Moderate | Moderate | Yes | researchgate.net |
| Sulfonated Resin CT-252 | Not specified | Lower than phosphotungstic acid | Good | Yes | researchgate.net |
| SBA-15-SO3H | Not specified | Nearly 100 | Nearly 100 | Reusable (at least 4 times) | researchgate.net |
| Iodine | Mild conditions | Excellent yields | High | Not specified | researchgate.net |
Catalytic Transformations and Asymmetric Induction in this compound Chemistry
The core structure of this compound is assembled through the catalytic Prins cyclization. nih.gov This reaction involves the electrophilic addition of an aldehyde (benzaldehyde) to an alkene, which in the case of synthesis from glycerol, is preceded by the formation of an intermediate from the diol. The presence of two stereocenters in the molecule (at positions C2 and C4 of the dioxane ring) means that diastereomers can be formed. Consequently, controlling the stereochemical outcome of the synthesis is a significant area of research.
Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another, guided by a chiral feature in the substrate, reagent, or catalyst. wikipedia.org In the context of this compound, this is crucial for accessing stereochemically pure compounds, which is often a prerequisite for applications in pharmaceuticals and materials science. Research into catalytic diastereoselective Prins reactions has shown that it is possible to prepare various 1,3-dioxanes with high levels of stereocontrol. nih.gov The choice of catalyst and reaction conditions can influence the facial selectivity of the nucleophilic attack on the intermediate carbocation, thereby determining the relative stereochemistry of the substituents on the dioxane ring.
The development of chiral catalysts for the asymmetric synthesis of 1,3-dioxanes is an active field. While much of the literature focuses on the use of chiral auxiliaries—chiral molecules that are temporarily attached to the substrate to direct the stereochemical course of a reaction before being removed—the use of catalytic amounts of a chiral substance (external asymmetric induction) is economically more desirable. wikipedia.orgcardiff.ac.uk Studies on related reactions, such as the Matteson asymmetric homologation, highlight the potential for chiral ligands, sometimes in conjunction with metal triflates, to achieve substantial asymmetric induction. cardiff.ac.uk The application of such catalytic systems to the Prins cyclization for synthesizing chiral this compound is a key direction for future research.
Table 2: Strategies for Stereocontrol in Dioxane Synthesis
| Approach | Description | Key Feature | Potential Outcome |
|---|---|---|---|
| Substrate Control | A pre-existing chiral center in the starting material influences the stereochemistry of the newly formed centers. wikipedia.org | Utilizes chiral pool starting materials. | Formation of specific diastereomers. |
| Chiral Auxiliaries | A chiral molecule is reversibly attached to the substrate to direct the reaction stereoselectively. wikipedia.orgmsu.edu | Auxiliary is cleaved after the reaction. | Enantioselective synthesis. |
| External Asymmetric Induction | A chiral catalyst or ligand is used to create a chiral environment for the reaction. wikipedia.org | Catalyst is used in sub-stoichiometric amounts. | Catalytic asymmetric synthesis. |
| Diastereoselective Catalysis | A non-chiral catalyst preferentially facilitates the formation of one diastereomer over others. nih.gov | Based on catalyst-substrate transition state energies. | High diastereomeric excess (d.e.). |
Advanced Spectroscopic Characterization and In Situ Reaction Monitoring
Thorough characterization of this compound and its derivatives is essential for confirming their structure, purity, and conformational properties. A suite of advanced spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are fundamental for elucidating the molecular structure, confirming the connectivity of atoms, and determining the relative stereochemistry of the substituents on the dioxane ring. The coupling constants and chemical shifts of the protons on the dioxane ring can provide insights into its conformation, which typically adopts a chair form. nih.gov
Mass Spectrometry (MS) : MS is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) allows for the precise determination of the elemental composition. nih.gov
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule, such as the hydroxyl (O-H stretch) and C-O ether linkages of the dioxane ring. nih.gov
X-ray Crystallography : Single-crystal X-ray diffraction provides definitive proof of the molecular structure in the solid state, including bond lengths, bond angles, and the absolute stereochemistry. nih.gov Studies on the related compound, 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane, have shown that the 1,3-dioxane ring adopts a chair conformation with the phenyl substituent in an equatorial position. nih.gov This technique also reveals intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. nih.gov
A frontier in process chemistry is the use of in situ reaction monitoring, which aligns with the Process Analytical Technology (PAT) initiative and green chemistry principles. nih.gov Techniques such as ReactIR (FT-IR) or Raman spectroscopy can be used to track the concentration of reactants, intermediates, and products in real-time. This allows for precise control over reaction parameters, optimization of reaction conditions to maximize yield and minimize byproducts, and a deeper understanding of the reaction mechanism. Applying these techniques to the synthesis of this compound could lead to more efficient and reproducible manufacturing processes.
Table 3: Spectroscopic Techniques for Characterization
| Technique | Information Obtained |
|---|---|
| 1H NMR | Proton environment, connectivity, stereochemistry, conformation |
| 13C NMR | Carbon skeleton, number of unique carbon atoms |
| Mass Spectrometry (MS/HRMS) | Molecular weight, elemental formula, fragmentation patterns |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., -OH, C-O) |
| X-ray Crystallography | 3D molecular structure, bond lengths/angles, stereochemistry, crystal packing |
| In Situ Spectroscopy (e.g., FT-IR) | Real-time reaction progress, kinetics, mechanism insights |
Integration into Advanced Materials and Supramolecular Architectures
The unique bifunctional nature of this compound, possessing both a rigid cyclic acetal structure and a reactive hydroxyl group, makes it an attractive building block for advanced materials.
Polymer Chemistry : The primary hydroxyl group serves as a versatile handle for polymerization. It can be used as an initiator for ring-opening polymerizations or can be derivatized into other functional groups, such as acrylates or methacrylates, to produce monomers for radical polymerization. The incorporation of the rigid 2-phenyl-1,3-dioxane moiety into a polymer backbone can significantly influence the material's properties, potentially enhancing its thermal stability, glass transition temperature (Tg), and mechanical strength. Research on related cyclic ketene acetals, such as 2-methylene-4-phenyl-1,3-dioxolane, has shown their utility in creating degradable polymers, a highly desirable feature for biomedical and environmental applications. rsc.org The ester linkage that would be formed from the hydroxyl group could similarly impart hydrolytic degradability to polymers derived from this compound.
Supramolecular Architectures : Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, to form well-defined, functional structures. The hydroxyl group of this compound is a strong hydrogen bond donor, while the oxygen atoms within the dioxane ring are hydrogen bond acceptors. This capability allows the molecule to participate in self-assembly or to co-assemble with other molecules to form complex architectures like gels, networks, or co-crystals. Crystal structure analysis of a similar compound has confirmed the formation of intermolecular O—H⋯O hydrogen bonds that link adjacent molecules into chains, demonstrating its potential for creating ordered supramolecular structures. nih.gov
Table 4: Potential Applications in Materials Science
| Field | Application | Role of this compound |
|---|---|---|
| Polymer Science | Synthesis of specialty polymers | Monomer precursor, chain extender, building block for degradable polymers. |
| Liquid Crystals | Development of new display materials | Core mesogenic unit. |
| Supramolecular Chemistry | Formation of functional materials | Building block (tecton) for hydrogen-bonded networks and co-crystals. |
| Organic Synthesis | Chiral building blocks | A versatile chiral synthon for complex molecule synthesis. |
Q & A
Q. What are the optimal synthetic routes for 4-Hydroxymethyl-2-phenyl-1,3-dioxane, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound is synthesized via acetal protection of a carbonyl group. A typical route involves reacting phenylglycolaldehyde with a diol (e.g., ethylene glycol) under acid catalysis (e.g., p-toluenesulfonic acid) in anhydrous tetrahydrofuran (THF). Key parameters to optimize include:
- Catalyst loading : 0.5–2 mol% to balance reaction rate and side-product formation.
- Temperature : 60–80°C for 6–12 hours.
- Solvent system : THF/water mixtures (4:1 v/v) improve yield by stabilizing intermediates .
Factorial design experiments (e.g., 2³ designs) can systematically evaluate interactions between variables like temperature, catalyst concentration, and solvent polarity .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : <sup>1</sup>H NMR should show a singlet for the dioxane ring protons (δ 4.8–5.2 ppm) and a multiplet for the hydroxymethyl group (δ 3.5–4.0 ppm). <sup>13</sup>C NMR confirms the acetal carbon (δ 95–100 ppm) .
- X-ray crystallography : Resolves stereochemical ambiguities; the dioxane ring typically adopts a chair conformation with axial phenyl and hydroxymethyl groups .
- IR spectroscopy : O–H stretching (3200–3500 cm⁻¹) and C–O–C vibrations (1100–1250 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected coupling constants in NMR) be resolved for this compound?
- Methodological Answer : Discrepancies often arise from dynamic conformational changes or solvent effects. Strategies include:
- Variable-temperature NMR : Identifies ring-flipping dynamics in the dioxane moiety (e.g., coalescence temperature analysis).
- 2D NMR (COSY, NOESY) : Maps through-space and through-bond correlations to confirm substituent orientations.
- DFT calculations : Compare computed chemical shifts (B3LYP/6-31G**) with experimental data to validate assignments .
Q. What role does this compound play in enantioselective synthesis, and how can its chiral centers be exploited?
- Methodological Answer : The hydroxymethyl group introduces a stereogenic center, enabling asymmetric catalysis. For example:
- Chiral auxiliaries : Derivatize the hydroxymethyl group with (R)- or (S)-BINOL to control diastereoselectivity in subsequent reactions.
- Kinetic resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer, achieving >90% ee .
Table: Enantiomeric excess (ee) under varying conditions:
| Catalyst | Solvent | Temperature | ee (%) |
|---|---|---|---|
| Lipase PS | Toluene | 25°C | 92 |
| BINOL-P | THF | -20°C | 85 |
Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?
- Methodological Answer : Density Functional Theory (DFT) and molecular dynamics (MD) simulations are critical:
- Transition state analysis : B3LYP/6-311++G(d,p) identifies energy barriers for ring-opening reactions (e.g., acid-catalyzed hydrolysis).
- Solvent effects : COSMO-RS models predict solvation energies in ionic liquids or supercritical CO₂ .
Example: MD simulations reveal that polar solvents stabilize the transition state by 15 kcal/mol compared to nonpolar media.
Q. What are the challenges in studying this compound’s interactions with biological targets (e.g., enzymes or DNA)?
- Methodological Answer : The dioxane ring’s rigidity and hydrophobicity complicate binding studies. Approaches include:
- Docking simulations : AutoDock Vina screens potential binding pockets in proteins (e.g., cytochrome P450).
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) with µM affinity resolution.
- Mutagenesis : Replace key residues (e.g., Ser123 in hydrolases) to probe substrate specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
